molecular formula C21H24ClN3O4 B6587949 phenyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate CAS No. 1235086-13-1

phenyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate

Cat. No.: B6587949
CAS No.: 1235086-13-1
M. Wt: 417.9 g/mol
InChI Key: XKVDVSNKXIHPDP-UHFFFAOYSA-N
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Description

Phenyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core substituted with a phenyl carbamate group and a carbamoyl-linked 5-chloro-2-methoxyphenyl moiety. Its structure combines a rigid piperidine scaffold with aromatic and carbamate functionalities, which are common in bioactive compounds targeting enzymes or receptors. The 5-chloro-2-methoxy substitution on the phenyl ring may enhance lipophilicity and influence binding interactions, while the carbamate group contributes to metabolic stability .

Properties

IUPAC Name

phenyl 4-[[(5-chloro-2-methoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-28-19-8-7-16(22)13-18(19)24-20(26)23-14-15-9-11-25(12-10-15)21(27)29-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVDVSNKXIHPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Carboxylates with Aromatic Substitutions

(a) Autotaxin Inhibitors ()

Compounds such as (3,5-dichlorophenyl)methyl 4-{[4-(sulfamoylamino)phenyl]carbamoyl}piperidine-1-carboxylate (Compound 1, ) share the piperidine-carboxylate scaffold but replace the carbamoyl group with a sulfamoylamino moiety. Key differences include:

  • Biological Activity : Compound 1 demonstrated inhibitory activity in bis-pNPP and plasma assays for Autotaxin, a lysophospholipase D enzyme. The target compound’s 5-chloro-2-methoxyphenyl group may favor different target interactions, though direct activity data are unavailable .
(b) 4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride ()

This compound features a phenylmethyl group and phenylamino substitution on piperidine. The hydrochloride salt form () improves aqueous solubility, a property the target compound may lack due to its neutral carbamate .

Carbamate-Containing Analogues

(a) Entinostat ()

Entinostat (SNDX-275), a pyridinylmethyl carbamate with a benzamido group, is an antineoplastic HDAC inhibitor. Structural parallels include:

  • Carbamate Linkage : Both compounds utilize carbamate groups for stability.
  • Aromatic Substitutions: Entinostat’s 2-aminophenyl group vs. the target’s 5-chloro-2-methoxyphenyl may lead to divergent therapeutic effects. The chloro-methoxy combination could enhance CNS penetration compared to Entinostat’s polar aminophenyl group .
(b) Benzyl 4-((2-(tert-butyl)phenyl)(phenyl(pyridin-2-yl)methyl)carbamoyl)piperidine-1-carboxylate ()

This compound includes a bulky tert-butylphenyl group and a pyridinylmethyl carbamate.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Piperidine-carboxylate 5-Chloro-2-methoxyphenyl carbamoyl Not specified (structural analysis)
(3,5-Dichlorophenyl)methyl Autotaxin Inhibitor Piperidine-carboxylate Sulfamoylamino phenyl Autotaxin inhibition (bis-pNPP assay)
Entinostat (SNDX-275) Pyridinylmethyl carbamate 2-Aminophenyl benzamido HDAC inhibition (Antineoplastic)
4-(Phenylamino)-1-(Phenylmethyl) derivative Piperidine-carboxylic acid Phenylmethyl, phenylamino Pharmaceutical intermediate

Key Findings and Implications

  • Synthetic Complexity : Cyclopropane or boronate-containing analogs () require advanced stereochemical control, unlike the target compound’s simpler synthesis .
  • Therapeutic Potential: The target’s carbamoyl-aryl structure aligns with kinase or protease inhibitor motifs, suggesting possible applications in oncology or inflammation, though empirical data are needed .

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